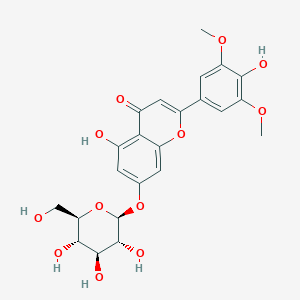

トリシン7-グルコシド

説明

Synthesis Analysis

The synthesis of similar compounds, such as aryl β-glucosides, has been studied extensively. A method involving the reaction of 3,4,6-tri-O-benzyl-D-glucal with 3,3-dimethyldioxirane to produce 2α,3α-oxirane, followed by alkaline conditions reaction with phenols, has been noted (Dushin & Danishefsky, 1992). This method could potentially be applied or adapted for the synthesis of Tricin 7-O-beta-D-glucoside.

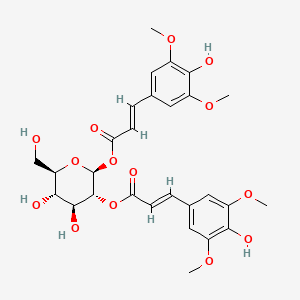

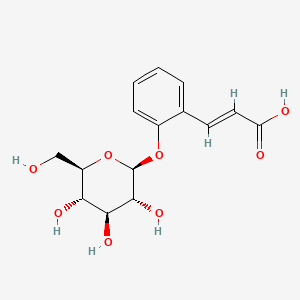

Molecular Structure Analysis

The structure of Tricin 7-O-beta-D-glucoside and its analogs can be characterized using spectroscopic methods. For instance, a tricin derivative from sugarcane juice was identified through these methods (Duarte-Almeida et al., 2007).

Chemical Reactions and Properties

In the study of similar compounds, it has been found that the introduction of various groups can alter the chemical reactions and properties. For example, the introduction of a β-D-glucosaminyl group to daunomycinone significantly altered its interaction with DNA (Israel & Murray, 1982). Similar modifications to Tricin 7-O-beta-D-glucoside could yield interesting results.

Physical Properties Analysis

Tricin 7-O-beta-D-glucoside's physical properties, such as solubility, melting point, and stability, would need to be assessed through experimental studies. However, the physical properties of related compounds have been studied, which could provide a comparative basis.

Chemical Properties Analysis

The chemical properties of Tricin 7-O-beta-D-glucoside, including its reactivity, potential for forming derivatives, and interactions with other molecules, are crucial for understanding its potential applications. For example, tricin derivatives have shown antioxidant activity and the ability to form complexes with other molecules (Galland et al., 2007).

科学的研究の応用

抗癌作用

トリシン7-グルコシドは、腸の炎症関連発癌を阻害し、結腸癌マウスモデルにおける転移を抑制することが示されています . トリシン7-グルコシドは、乳癌および結腸癌細胞の増殖を阻害することが判明しています .

健康補助食品

トリシンを豊富に含む植物性食品や薬用ハーブは、結腸の健康のための健康補助食品と考えられています .

抗炎症作用

トリシン7-グルコシドは、炎症関連マウスモデルにおいて阻害効果を示すことが示されています . また、トリシン7-グルコシドは、ヒト末梢血単核球における炎症性メディエーターを調節することが判明しています .

抗潰瘍活性

トリシン7-グルコシドとその7-グルコシドは、それぞれ77%および79%の治癒率で、有望な抗潰瘍活性を示しました .

平滑筋弛緩

アルファルファ(Medicago sativa)から単離されたトリシン7-グルコシドは、腸組織における平滑筋弛緩を引き起こすことが報告されています .

大腸癌の増殖抑制

Deschampsia antarctica由来のトリシン誘導体は、マウスにおける大腸癌の増殖と肝臓転移を抑制することが示されました .

大腸癌幹細胞の調節

トリシンの大腸癌幹細胞に対するインビトロ調節活性が調べられました .

内皮細胞の調節

作用機序

Tricin 7-glucoside, also known as tricin 7-O-beta-D-glucoside, is a glycosyloxyflavone . It is a derivative of tricin, a flavonoid that occurs in monocotyledonous plants . This compound has been studied for its broad pharmacological spectrum, including anti-inflammatory and antioxidant activities .

Target of Action

Studies on tricin, the aglycone of tricin 7-glucoside, suggest that it may target the opioid system to promote its antinociceptive activity .

Mode of Action

It is likely that tricin, the aglycone of tricin 7-glucoside, activates the opioid system to promote its antinociceptive activity . This suggests that tricin 7-glucoside may also interact with its targets in a similar manner.

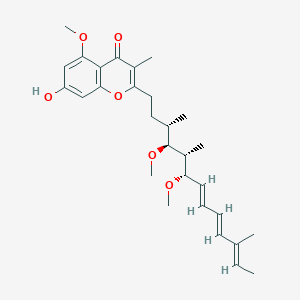

Biochemical Pathways

The biosynthesis of tricin 7-glucoside involves a combination of phenylpropanoid and polyketide pathways . The sequential action of chalcone synthase and chalcone isomerase yields naringenin chalcone and the flavanone, naringenin, respectively . CYP93G1 of the CYP450 superfamily in rice then desaturates naringenin into apigenin. After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase add methoxy groups to tricetin to form tricin .

Pharmacokinetics

Previous studies reported on the pharmacokinetics properties and bioavailability of tricin , which could provide some insights into the ADME properties of tricin 7-glucoside.

Result of Action

Studies on tricin suggest that it has gastroprotective and antinociceptive potential . It was observed that tricin significantly reduced the injured areas of the animals’ stomachs when compared to the control . It is likely that the protective effect of the gastric mucosa is directly related to its antioxidant and anti-inflammatory properties . Tricin also showed promising antinociceptive activity with analgesic effects similar to morphine in both experimental models analyzed .

Action Environment

As a plant metabolite, its production and accumulation may be influenced by various environmental factors such as light, temperature, and stress conditions .

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXFMIJHKASCIZ-LDBVRRDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305361 | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32769-01-0 | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin-7-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032769010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

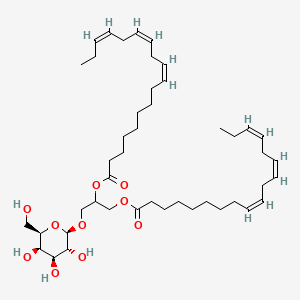

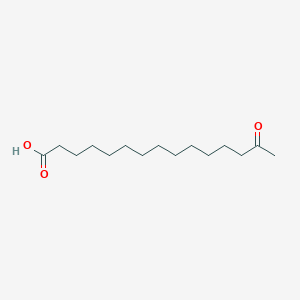

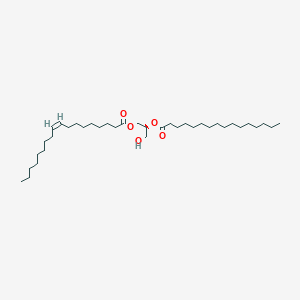

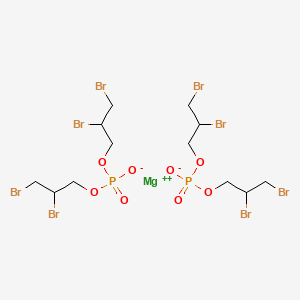

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)

![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)

![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)